molecular formula C15H13N3O3S B5036085 N-(phenylsulfamoyl)-1H-indole-3-carboxamide

N-(phenylsulfamoyl)-1H-indole-3-carboxamide

Cat. No.: B5036085
M. Wt: 315.3 g/mol
InChI Key: CJMDFLNVBZLZEW-UHFFFAOYSA-N
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Description

N-(phenylsulfamoyl)-1H-indole-3-carboxamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(phenylsulfamoyl)-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with an amine to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(phenylsulfamoyl)-1H-indole-3-carboxamide can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide group, to form a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions under mild conditions.

Major Products Formed:

  • Oxidized derivatives of the indole ring.
  • Amine derivatives from reduction reactions.
  • Substituted sulfonamides from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: N-(phenylsulfamoyl)-1H-indole-3-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. It is being investigated for its potential to inhibit specific enzymes involved in disease pathways .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(phenylsulfamoyl)-1H-indole-3-carboxamide involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to the suppression of disease-related pathways, making it a potential therapeutic agent .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: N-(phenylsulfamoyl)-1H-indole-3-carboxamide stands out due to its unique indole structure, which provides additional sites for chemical modification. This allows for the development of a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

N-(phenylsulfamoyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-15(13-10-16-14-9-5-4-8-12(13)14)18-22(20,21)17-11-6-2-1-3-7-11/h1-10,16-17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMDFLNVBZLZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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